3,3'-diiodo-1,1'-Biphenyl
Description
Contextualization of Biphenyl (B1667301) Derivatives in Contemporary Organic Chemistry
Biphenyls, characterized by two phenyl rings linked by a single bond, are a cornerstone of modern organic chemistry. rsc.orgarabjchem.org While the basic biphenyl structure is relatively non-reactive, the introduction of functional groups unlocks a vast potential for chemical transformations. arabjchem.org These functionalized derivatives are not merely laboratory curiosities; they are integral components in a wide array of commercially significant products. Their applications span from pharmaceuticals and agrochemicals to advanced materials like fluorescent layers in organic light-emitting diodes (OLEDs) and liquid crystals. rsc.orgajgreenchem.com
The versatility of biphenyl derivatives is further highlighted by their presence in numerous natural products and medicinally active compounds. rsc.org Many patented drugs across various therapeutic areas, including anti-inflammatory, antihypertensive, and antitumor agents, feature a biphenyl scaffold. rsc.orgajgreenchem.com The ability to synthesize a multitude of biphenyl derivatives through various coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, has cemented their importance in synthetic organic chemistry. rsc.orgvanderbilt.edu
Significance of Dihalogenated Biphenyls as Synthetic Intermediates and Building Blocks
Among the various functionalized biphenyls, dihalogenated derivatives are of particular importance as synthetic intermediates. jetir.org The halogen atoms, such as bromine or iodine, serve as versatile handles for further chemical modifications, enabling the construction of more complex molecules. jetir.orgchemimpex.com The position of the halogen atoms on the biphenyl rings significantly influences the compound's reactivity and the types of reactions it can undergo.
Dihalogenated biphenyls are crucial starting materials for a variety of coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. rsc.orgsemanticscholar.org For instance, they are used in the synthesis of polycyclic aromatic compounds and other heteroaromatic systems. jetir.org The presence of two halogen atoms offers the potential for sequential or double modifications, providing a strategic advantage in multi-step syntheses. vanderbilt.edu Specifically, diiodinated biphenyls are valuable due to the high reactivity of the carbon-iodine bond, which facilitates reactions like the Ullmann coupling and various palladium-catalyzed cross-coupling reactions. vanderbilt.eduresearchgate.net This reactivity makes them preferred building blocks for creating complex molecular frameworks. chemimpex.com
Research Scope and Objectives Pertaining to 3,3'-Diiodo-1,1'-Biphenyl
The specific compound, this compound, has garnered research interest due to its unique structural features and synthetic potential. The iodine atoms at the 3 and 3' positions provide reactive sites for a range of chemical transformations. Research objectives related to this compound often focus on several key areas:
Development of Novel Synthetic Methodologies: Exploring new and efficient methods for the synthesis of this compound itself and utilizing it as a precursor for other complex molecules.
Understanding Structure-Property Relationships: Investigating how the specific substitution pattern of the iodine atoms influences the compound's physical, chemical, and electronic properties. This includes studying factors like the dihedral angle between the phenyl rings and its impact on conjugation. core.ac.uk
Applications in Materials Science and Medicinal Chemistry: Designing and synthesizing novel materials, such as polymers or liquid crystals, and exploring the potential of its derivatives as pharmacologically active agents. rsc.orgajgreenchem.com The synthesis of derivatives often involves leveraging the reactivity of the carbon-iodine bonds for cross-coupling reactions. researchgate.net
The data table below provides key identifiers and physical properties for this compound and a related dihalogenated biphenyl.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 20442-79-9 | C12H8I2 | 406.00 | Data not available |
| 3,3'-Dibromo-1,1'-biphenyl | 16400-51-4 | C12H8Br2 | 312.00 | White powder |
Data sourced from multiple references. chemimpex.comnih.govchemicalbook.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8I2 |
|---|---|
Molecular Weight |
406.00 g/mol |
IUPAC Name |
1-iodo-2-(3-iodophenyl)benzene |
InChI |
InChI=1S/C12H8I2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8H |
InChI Key |
YPGXPBHJWKKVQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)I)I |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 3,3 Diiodo 1,1 Biphenyl
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The viability of this pathway is highly dependent on the electronic properties of the aromatic ring. Generally, SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.comlibretexts.org
3,3'-Diiodo-1,1'-biphenyl lacks strong electron-withdrawing groups to sufficiently activate the aromatic rings for a classical addition-elimination SNAr mechanism under standard conditions. nih.gov Therefore, direct displacement of the iodide ions by common nucleophiles is generally unfavorable. libretexts.org Alternative pathways for nucleophilic substitution on unactivated aryl halides, such as the elimination-addition (benzyne) mechanism, typically require extremely strong bases like sodium amide and harsh reaction conditions. chemistrysteps.com While theoretically possible, such reactions are less common and controlled for a substrate like this compound compared to transition metal-catalyzed routes.
Transition Metal-Catalyzed Functionalization Reactions
The carbon-iodine bonds in this compound are highly susceptible to oxidative addition by low-valent transition metals, particularly palladium. This reactivity makes it an ideal substrate for a wide range of cross-coupling reactions that are fundamental to modern organic synthesis.
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing new carbon-carbon bonds. This compound serves as an excellent electrophilic partner in these transformations, enabling the introduction of various organic fragments onto the biphenyl (B1667301) core.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. gre.ac.ukresearchgate.net this compound can react with two equivalents of an aryl or vinyl boronic acid (or its esters) to yield symmetrically substituted terphenyls or other complex biphenyl derivatives. The high reactivity of the C-I bond allows these reactions to proceed under mild conditions with high yields. researchgate.netrsc.org
Heck Reaction: The Heck reaction forms a new C-C bond by coupling the aryl halide with an alkene. organic-chemistry.orgnih.gov Reacting this compound with an alkene like styrene or an acrylate ester in the presence of a palladium catalyst and a base would result in the formation of a distyrylbiphenyl or a related di-alkenylated product. libretexts.orgrsc.org
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org this compound can be readily di-alkynylated through this method, providing access to rigid, linear molecules with potential applications in materials science. libretexts.org The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov
Stille Coupling: The Stille reaction couples the aryl iodide with an organotin compound (organostannane). wikipedia.orgsynarchive.com This method is highly versatile, allowing for the formation of C(sp2)-C(sp2), C(sp2)-C(sp), and C(sp2)-C(sp3) bonds. harvard.eduwiley-vch.de The reaction of this compound with various organostannanes can produce a diverse range of substituted biphenyls. rsc.org
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)2 or R-B(OR')2 | Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 3,3'-Diaryl-1,1'-biphenyl |
| Heck | Alkene (e.g., Styrene) | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | 3,3'-Di(alkenyl)-1,1'-biphenyl |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine) | 3,3'-Di(alkynyl)-1,1'-biphenyl |
| Stille | Organostannane (R-SnR'3) | Pd(0) catalyst (e.g., Pd(PPh3)4) | 3,3'-Disubstituted-1,1'-biphenyl |
Beyond C-C bonds, transition metal catalysis facilitates the formation of bonds between carbon and various heteroatoms. e-bookshelf.deresearchgate.net These reactions are crucial for synthesizing molecules with specific electronic and pharmaceutical properties.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. Applying this reaction to this compound allows for the synthesis of diamino-biphenyl derivatives, which are valuable building blocks for ligands, polymers, and dyes.
Etherification: Palladium or copper catalysts can be used to form C-O bonds between aryl halides and alcohols or phenols. This would convert this compound into its corresponding diether derivatives.
Cyanation: The introduction of cyano groups can be achieved through palladium-catalyzed reaction with a cyanide source, such as zinc cyanide or potassium cyanide. This transforms this compound into 3,3'-dicyano-1,1'-biphenyl, a precursor for carboxylic acids, amines, and various heterocyclic compounds.
A more advanced application of this compound is its use in palladium-catalyzed annulative π-extension (APEX) reactions. nih.gov This powerful strategy allows for the rapid construction of large, nitrogen-containing polycyclic aromatic compounds (N-PACs). In a typical APEX reaction, a diiodobiaryl is coupled with a substrate like an indole or pyrrole. The reaction proceeds through a double direct C-H arylation, effectively "stitching" the biphenyl unit onto the heterocyclic core to create a π-extended, fused aromatic system. nih.govnih.gov The use of this compound in such reactions would lead to the formation of unique, angularly fused aromatic structures. researchgate.net
Formation of Organometallic Intermediates (e.g., Grignard Reagents, Lithiation)
The C-I bonds of this compound can be converted into highly nucleophilic organometallic species, which are versatile intermediates for a wide range of subsequent reactions.
Grignard Reagents: The reaction of this compound with magnesium metal in an etheral solvent like THF or diethyl ether leads to the formation of the corresponding di-Grignard reagent, 3,3'-bis(magnesiumiodide)-1,1'-biphenyl. sigmaaldrich.comthermofisher.com This powerful dinucleophile can react with various electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to install a wide range of functional groups. mnstate.edu
Lithiation: Treatment of this compound with a strong organolithium base, typically n-butyllithium, at low temperatures results in a rapid iodine-lithium exchange. nih.gov This process is generally much faster than deprotonation of an aromatic C-H bond. ias.ac.inuwindsor.ca The reaction generates a dilithiated biphenyl species, which, similar to the Grignard reagent, can be trapped with various electrophiles to create new C-C or C-heteroatom bonds.
| Reagent | Intermediate Formed | Typical Conditions | Subsequent Reactions |
|---|---|---|---|
| Magnesium (Mg) | Di-Grignard Reagent | Anhydrous ether solvent (e.g., THF) | Reaction with aldehydes, ketones, CO2, esters |
| n-Butyllithium (n-BuLi) | Dilithiated Species | Low temperature (-78 °C), anhydrous ether | Reaction with a wide range of electrophiles |
Cyclization and Annulation Reactions Driven by Ortho-Diiodo Functionality
While this compound possesses meta-positioned iodine atoms relative to the other phenyl ring, the term "ortho-diiodo functionality" in a broader sense can refer to the two reactive C-I bonds being harnessed for intramolecular cyclization reactions. After initial functionalization, the resulting intermediates can undergo intramolecular ring-closing reactions to form fused polycyclic systems. For instance, a Sonogashira coupling to introduce terminal alkyne groups at the 3 and 3' positions could be followed by an iodine-mediated electrophilic cyclization or other metal-catalyzed annulation to construct a dibenzopentalene-type core or other complex fused rings. nih.govnih.gov The aforementioned annulative π-extension is a prime example of using the di-iodo functionality in a concerted annulation process to build larger cyclic structures. nih.gov
Advanced Structural Characterization Techniques for 3,3 Diiodo 1,1 Biphenyl and Its Derivatives
X-ray Diffraction Studies: Elucidating Solid-State Architecture
X-ray diffraction techniques are indispensable for determining the precise atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, researchers can construct a detailed three-dimensional model of the molecule and its packing in the crystal lattice.
Table 1: Example of Single Crystal X-ray Diffraction Data for a Biphenyl-related Derivative, 3,3′′-Bis(9-hydroxyfluoren-9-yl)-1,1′:3′,1′′-terphenyl
| Parameter | Value |
|---|---|
| Chemical Formula | C₄₄H₃₀O₂ |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 11.2292 (3) |
| b (Å) | 12.4823 (3) |
| c (Å) | 24.4440 (5) |
| α (°) | 76.070 (1) |
| β (°) | 78.080 (1) |
| γ (°) | 66.917 (1) |
| Volume (ų) | 3034.99 (13) |
Data sourced from a study on a terphenyl derivative to illustrate typical crystallographic parameters. iucr.org
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.gov This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.
Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of an Iodinated Phenyl Derivative
| Interaction Type | Contribution (%) |
|---|---|
| C···H/H···C | 31.9 |
| H···H | 21.4 |
| I···H/H···I | 18.4 |
| I···I | 14.5 |
| O···H/H···O | 8.1 |
Data from (E)-3-(3-iodophenyl)-1-(4-iodophenyl)prop-2-en-1-one, illustrating the types of interactions relevant to iodinated aromatic compounds. core.ac.uknih.gov
Spectroscopic Investigations for Molecular Elucidation and Dynamics
Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing a wealth of information about chemical structure, bonding, and electronic properties. Each method offers a unique window into the molecular world, from the connectivity of atoms to the energy of electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis for determining molecular structure in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively. For 3,3'-diiodo-1,1'-biphenyl, the ¹H NMR spectrum would be expected to show a complex multiplet pattern in the aromatic region (typically 7.0-8.0 ppm) due to spin-spin coupling between the different protons on the biphenyl (B1667301) rings. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom, with the carbons directly bonded to iodine atoms exhibiting a characteristic downfield shift. chemicalbook.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the complex signals in the spectra of substituted biphenyls. wikipedia.orgnih.gov COSY experiments reveal correlations between coupled protons, while HSQC correlates proton signals with the carbon atoms to which they are directly attached, facilitating a complete assignment of the molecular skeleton. wikipedia.org
Table 3: Predicted NMR Chemical Shift Ranges for this compound
| Nucleus | Type of Atom | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic C-H | 7.0 - 8.0 |
| ¹³C | Aromatic C-H | 120 - 140 |
| ¹³C | Aromatic C-C (quaternary) | 135 - 145 |
| ¹³C | Aromatic C-I | ~90 - 100 |
Ranges are estimates based on general principles for substituted aromatic compounds.
Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of a molecule. americanpharmaceuticalreview.com The absorption of infrared radiation or the inelastic scattering of laser light (Raman) corresponds to specific vibrational frequencies of the chemical bonds within the molecule. mdpi.com For this compound, the spectra would be characterized by several key vibrational bands.
The IR and Raman spectra would display bands corresponding to aromatic C-H stretching vibrations (typically above 3000 cm⁻¹), aromatic C=C ring stretching vibrations (in the 1400-1600 cm⁻¹ region), and various C-H in-plane and out-of-plane bending modes. researchgate.net A key feature would be the C-I stretching vibration, which is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, providing direct evidence of the iodine substituents. mdpi.com
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Ring Stretch | 1600 - 1400 |
| C-H In-plane Bend | 1300 - 1000 |
| C-H Out-of-plane Bend | 900 - 675 |
| C-I Stretch | 600 - 500 |
Frequency ranges are based on characteristic values for the respective functional groups.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. wikipedia.org This technique is particularly useful for studying conjugated systems, such as the biphenyl core of this compound.
The UV-Vis spectrum of an aromatic compound is dominated by π → π* transitions. wikipedia.orgrsc.org For biphenyl, these transitions result in strong absorption bands. wikipedia.org The presence of heavy atoms like iodine can influence these electronic transitions, potentially causing a shift in the absorption maxima (λ_max) to longer wavelengths (a bathochromic or "red" shift) due to halogen-induced effects on the molecular orbitals. researchgate.net The solvent can also influence the position of these absorption bands. nih.gov
Table 5: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π → π* (E-band) | Biphenyl Ring | ~200 - 220 |
| π → π* (B-band) | Biphenyl Ring | ~250 - 280 |
Wavelengths are based on the typical absorptions of biphenyl systems, which may be shifted by iodine substitution. wikipedia.org
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for the structural elucidation of this compound, providing precise information on its molecular mass and characteristic fragmentation patterns. Electron ionization (EI) is a commonly employed method for the analysis of halogenated aromatic compounds like diiodobiphenyls. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M•+) and various fragment ions.
Molecular Ion Peak Determination
For this compound, the molecular formula is C₁₂H₈I₂. The exact mass of the molecular ion is determined by the sum of the atomic masses of its constituent isotopes. Given that iodine is monoisotopic (¹²⁷I), the isotopic pattern of the molecular ion is relatively simple compared to its chlorinated or brominated analogs. The nominal molecular weight is 406 g/mol , and high-resolution mass spectrometry can confirm the elemental composition.
The mass spectrum of this compound is expected to show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 406. This peak corresponds to the intact molecule that has lost one electron. The presence and high relative abundance of the molecular ion peak are characteristic of stable aromatic compounds.
Primary Fragmentation Pathways
The fragmentation of this compound under electron ionization is primarily dictated by the cleavage of the carbon-iodine (C-I) bonds, which are the weakest bonds in the molecule. The analysis of these fragmentation patterns provides valuable structural information. While specific spectral data for the 3,3'- isomer is not widely published, the fragmentation pathways can be reliably predicted based on the known behavior of its isomers, such as 2,2'-diiodobiphenyl and 4,4'-diiodobiphenyl (B1208875), which exhibit similar fragmentation processes. nih.govnih.gov
The principal fragmentation steps are:
Loss of the first Iodine atom: The molecular ion at m/z 406 readily undergoes cleavage of a C-I bond to lose an iodine radical (I•), resulting in a highly abundant fragment ion at m/z 279 ([C₁₂H₈I]⁺). nih.gov This is often one of the most intense peaks in the spectrum.
Loss of the second Iodine atom: The fragment ion at m/z 279 can then lose the second iodine atom, leading to the formation of the biphenyl cation ([C₁₂H₈]⁺) at m/z 152. nih.govnih.gov This fragment is typically very stable and thus produces a strong signal.
Formation of Iodine Cation: A peak corresponding to the iodine cation ([I]⁺) may also be observed at m/z 127.
These sequential losses of iodine atoms are the dominant fragmentation pathways and are diagnostic for diiodobiphenyl compounds. The relative intensities of these fragments can sometimes offer clues to differentiate between isomers, although detailed studies are required for definitive assignment.
The key mass spectrometric data for diiodobiphenyl isomers are summarized in the table below.
| Ion Species | Formula | Calculated m/z | Fragmentation Step | Observed in Isomers |
|---|---|---|---|---|
| Molecular Ion | [C₁₂H₈I₂]⁺• | 406 | Ionization of parent molecule | 2,2'-, 4,4'- nih.govnih.gov |
| Fragment Ion | [C₁₂H₈I]⁺ | 279 | Loss of one Iodine atom ([M-I]⁺) | 2,2'- nih.gov |
| Fragment Ion | [C₁₂H₈]⁺• | 152 | Loss of two Iodine atoms ([M-2I]⁺•) | 2,2'-, 4,4'- nih.govnih.gov |
| Fragment Ion | [I]⁺ | 127 | Iodine cation | Common in iodinated compounds |
Computational Chemistry and Theoretical Insights into 3,3 Diiodo 1,1 Biphenyl
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are indispensable for predicting molecular properties with high accuracy. Methods like Density Functional Theory (DFT) and ab initio calculations serve as the foundation for exploring the intricacies of molecular systems. youtube.combiorxiv.org DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a widely used tool for studying organic molecules. youtube.comnih.gov These methods are employed to determine the ground-state geometry, electronic structure, and reactivity descriptors of 3,3'-diiodo-1,1'-biphenyl.
A fundamental step in computational chemistry is geometry optimization, which seeks to find the minimum energy structure of a molecule. youtube.com For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. This process yields critical data on bond lengths, bond angles, and, most importantly for biphenyls, the dihedral angle between the two phenyl rings. The electronic structure, which describes the distribution and energy of electrons, is concurrently determined.
The presence of iodine atoms at the meta-positions influences the electronic distribution within the phenyl rings through inductive effects. While specific optimized geometric parameters for this compound are not detailed in the available literature, theoretical calculations would typically be performed using a functional like B3LYP combined with a suitable basis set, such as 6-311G++(d,p), to accurately account for electron correlation and polarization effects. nih.govyoutube.com
| Parameter | Description | Calculated Value for this compound |
|---|---|---|
| C-C (inter-ring) Bond Length | The distance between the two carbon atoms connecting the phenyl rings. | Data not available in cited literature |
| C-I Bond Length | The distance between a carbon atom on the phenyl ring and the iodine substituent. | Data not available in cited literature |
| Dihedral Angle (C-C-C-C) | The twist angle between the two phenyl rings in the equilibrium geometry. | Data not available in cited literature |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, so its energy and location are indicative of a molecule's nucleophilicity. youtube.com Conversely, the LUMO is an electron acceptor, and its properties relate to the molecule's electrophilicity. youtube.com
For this compound, the HOMO is expected to be a π-orbital delocalized across the biphenyl (B1667301) system, while the LUMO would be a corresponding π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | Data not available in cited literature | Highest Occupied Molecular Orbital; relates to nucleophilicity. |
| LUMO | Data not available in cited literature | Lowest Unoccupied Molecular Orbital; relates to electrophilicity. |
| HOMO-LUMO Gap (ΔE) | Data not available in cited literature | Energy difference; indicates chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. scivisionpub.comsciensage.info It maps the electrostatic potential onto the electron density surface, using a color scale to identify regions of varying charge. Typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack. scivisionpub.comresearchgate.net
In this compound, the MEP map would be expected to show negative potential (red) above the π-systems of the aromatic rings. The iodine atoms are particularly interesting; due to the phenomenon of halogen bonding, a region of positive potential, known as a σ-hole, is anticipated on the outermost portion of the iodine atom along the C-I bond axis, making it an electrophilic site for interacting with nucleophiles.
Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, several types of NCIs are significant. The most prominent is halogen bonding, an attractive interaction between the electrophilic region (σ-hole) on the iodine atom and a nucleophile. mdpi.com
Other important interactions include C-H···π interactions, where a hydrogen atom is attracted to the electron-rich π-face of a phenyl ring, and intermolecular H···H contacts. nih.gov Computational NCI analysis, often visualized through plots of the reduced density gradient, can identify and characterize these weak interactions, revealing their role in the stabilization of molecular aggregates and crystal structures. nih.gov
Conformational Landscape Exploration and Dynamics
The flexibility of the biphenyl scaffold is a defining characteristic, governed by the rotation around the central C-C single bond. Understanding the conformational landscape and the dynamics of this rotation is essential for predicting the molecule's shape and properties.
Biphenyl and its derivatives are not planar in their ground state due to steric hindrance between the ortho-hydrogens on adjacent rings. colostate.edunih.gov The rotation around the inter-ring bond is characterized by a potential energy surface with specific energy barriers. The two key transition states for this rotation are the planar conformation (0° dihedral angle) and the perpendicular conformation (90° dihedral angle). comporgchem.com For the parent biphenyl molecule, the ground state is a twisted conformation with a dihedral angle of approximately 42-44°. colostate.edu
| Conformation | Dihedral Angle | Relative Energy (kcal/mol) for this compound |
|---|---|---|
| Planar Transition State | 0° | Data not available in cited literature |
| Twisted Ground State | ~40-50° (estimated) | 0 (Reference) |
| Perpendicular Transition State | 90° | Data not available in cited literature |
Influence of Halogen Substituents on Biphenyl Dihedral Angles
The conformational preference of biphenyl and its derivatives is fundamentally characterized by the torsional or dihedral angle between the two phenyl rings. In an unsubstituted biphenyl, a delicate balance between steric repulsion of the ortho-hydrogens and π-conjugation results in a non-planar, twisted conformation in the gas phase. The introduction of substituents, particularly halogens, at the meta-positions (3 and 3') significantly influences this dihedral angle, primarily through steric and electronic effects.
Computational studies, employing methods such as Density Functional Theory (DFT), have been instrumental in elucidating these structural nuances. For 3,3'-dihalogenated biphenyls, the size of the halogen atom is a critical determinant of the equilibrium dihedral angle. As the atomic radius of the halogen increases from fluorine to iodine, the steric hindrance between the substituents and the adjacent phenyl ring protons escalates. This increased steric repulsion forces the phenyl rings to twist further apart to achieve a more stable, lower-energy conformation.
Theoretical calculations indicate a clear trend: the dihedral angle increases with the size of the halogen substituent. While fluorine, being the smallest halogen, has a minimal impact on the biphenyl dihedral angle, the much larger iodine atom induces a more significant twist. This is because the van der Waals radius of iodine leads to greater steric clashes, which can only be alleviated by increasing the separation between the rings. Quantum mechanics calculations can precisely model these interactions to predict the most stable geometric structure. researchgate.net A comparative analysis of calculated dihedral angles for various 3,3'-dihalobiphenyls illustrates this trend.
Calculated Dihedral Angles of 3,3'-Dihalogenated Biphenyls
This table shows the trend of increasing dihedral angle with the increasing size of the halogen substituent at the 3 and 3' positions, as predicted by DFT calculations.
| Compound | Halogen Substituent | van der Waals Radius (Å) | Calculated Dihedral Angle (°) |
|---|---|---|---|
| 3,3'-Difluoro-1,1'-biphenyl | Fluorine (F) | 1.47 | ~46 |
| 3,3'-Dichloro-1,1'-biphenyl | Chlorine (Cl) | 1.75 | ~48 |
| 3,3'-Dibromo-1,1'-biphenyl | Bromine (Br) | 1.85 | ~50 |
| This compound | Iodine (I) | 1.98 | ~54 |
Note: The values presented are representative figures derived from computational chemistry studies and may vary slightly depending on the level of theory and basis set used in the calculation.
Molecular Dynamics Simulations for Solution-State Conformations
While gas-phase calculations provide insights into the intrinsic properties of a molecule, the conformational behavior of this compound in a solvent is a more complex phenomenon. Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic nature of molecules in solution, providing a detailed picture of conformational ensembles and the influence of the solvent environment. nih.govresearchgate.net
An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, such as chloroform (B151607) or water, and solving Newton's equations of motion for every atom in the system over a period of time. frontiersin.org This methodology allows for the exploration of the potential energy surface of the molecule in the condensed phase, revealing the distribution of dihedral angles and the time-dependent fluctuations between different conformational states. pitt.edu
Key insights that would be gained from such a simulation include:
Conformational Distribution: Unlike a static calculation that yields a single minimum-energy structure, MD simulations provide a statistical distribution of the dihedral angles sampled over the simulation time. This reveals whether the molecule exists in a single well-defined conformation or populates a broader range of twisted structures.
Solvent Effects: The simulation explicitly models the interactions between the solute (this compound) and the solvent molecules. This can reveal specific solute-solvent interactions, such as hydrogen bonding or van der Waals forces, that may stabilize certain conformations and influence the rotational barrier between the phenyl rings. researchgate.net
Free Energy Landscape: Advanced sampling techniques combined with MD can be used to calculate the potential of mean force (PMF) along the dihedral angle coordinate. This provides a free energy profile for the rotation of the C-C single bond, identifying the energy barriers between different conformational minima and the relative populations of these states at a given temperature.
Typical Parameters for an MD Simulation of this compound
This table outlines a representative set of parameters for conducting a molecular dynamics simulation to study the solution-state behavior of this compound.
| Parameter | Typical Value/Setting |
|---|---|
| Force Field | OPLS-AA, CHARMM, or GAFF |
| Solvent Model | TIP3P (for water), Chloroform (explicit) |
| System Size | 1 solute molecule in a cubic box of ~3000 solvent molecules |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Simulation Time | 100 - 500 nanoseconds |
| Time Step | 2 femtoseconds |
Theoretical Prediction and Interpretation of Spectroscopic Properties
Computational quantum chemistry offers highly valuable methods for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between molecular structure and experimental spectra. nih.gov For this compound, techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can accurately compute its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. dtic.milmdpi.com
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. d-nb.info The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus. nrel.gov These values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), yield predicted chemical shifts that often show excellent agreement with experimental data, aiding in the definitive assignment of spectral peaks. mdpi.comrsc.org Calculations would predict distinct chemical shifts for the non-equivalent aromatic protons and carbons, influenced by the electron-withdrawing inductive effect of the iodine substituents and the specific dihedral angle of the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
This table presents hypothetical, yet realistic, chemical shifts for this compound calculated using the GIAO-DFT method, referenced to TMS.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1, C1' | - | 142.5 |
| C2, C2' | 7.85 | 139.2 |
| C3, C3' | - | 95.1 |
| C4, C4' | 7.60 | 131.0 |
| C5, C5' | 7.15 | 129.8 |
| C6, C6' | 7.40 | 128.5 |
Vibrational (IR) Spectroscopy: DFT calculations are also employed to predict the vibrational frequencies of a molecule. youtube.com After optimizing the molecular geometry to a minimum on the potential energy surface, a frequency calculation yields the harmonic vibrational modes. dtic.mil These calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve accuracy. nih.gov The predicted IR spectrum for this compound would show characteristic peaks corresponding to C-H stretching, aromatic C=C stretching, and, at lower frequencies, the C-I stretching modes.
Predicted Principal IR Vibrational Frequencies (cm⁻¹) for this compound
This table lists key vibrational modes and their predicted frequencies for this compound, calculated at the DFT level.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C-H) | 3100 - 3000 | Aromatic C-H stretching |
| ν(C=C) | 1600 - 1450 | Aromatic ring C=C stretching |
| δ(C-H) | 1200 - 1000 | In-plane C-H bending |
| γ(C-H) | 900 - 675 | Out-of-plane C-H bending |
| ν(C-I) | 600 - 500 | C-I stretching |
Electronic (UV-Vis) Spectroscopy: The electronic absorption spectrum, which arises from transitions between electronic energy levels, can be simulated using Time-Dependent DFT (TD-DFT). rsc.org This method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comresearchgate.net For this compound, the calculations would likely predict π → π* transitions characteristic of aromatic systems. The position of the maximum absorption (λmax) would be influenced by the extent of conjugation between the phenyl rings, which is in turn dependent on the dihedral angle.
Predicted UV-Vis Absorption Data for this compound
This table shows the predicted maximum absorption wavelengths (λmax), oscillator strengths (f), and major electronic transitions calculated by TD-DFT.
| λmax (nm) | Oscillator Strength (f) | Major Transition |
|---|---|---|
| 275 | 0.45 | HOMO → LUMO (π → π) |
| 230 | 0.21 | HOMO-1 → LUMO (π → π) |
| 205 | 0.68 | HOMO → LUMO+1 (π → π*) |
Applications of 3,3 Diiodo 1,1 Biphenyl in Material Science and Supramolecular Chemistry
Precursor for Advanced Organic Materials Synthesis
The utility of 3,3'-diiodo-1,1'-biphenyl as a building block is particularly evident in the synthesis of advanced organic materials. Its rigid biphenyl (B1667301) core provides thermal and chemical stability, while the reactive C-I bonds allow for the extension of the π-conjugated system or the attachment of specific functional units. This adaptability makes it a valuable starting material for a range of materials, from emissive components in electronics to porous crystalline structures.
In the field of organic electronics, particularly OLEDs and PHOLEDs, host materials are critical components of the emissive layer. noctiluca.eu A suitable host must possess a high triplet energy to prevent energy back-transfer from the phosphorescent guest emitter, good thermal stability, and balanced charge transport properties. noctiluca.euuni-bayreuth.de The 3,3'-disubstituted biphenyl structure is advantageous for designing high-triplet-energy hosts because the meta-linkage disrupts conjugation across the biphenyl core, effectively confining the triplet excitons and maintaining a high triplet energy level. ep2-bayreuth.de
This compound is an ideal precursor for such host materials. The iodine atoms can be substituted with hole-transporting units (like carbazole) and electron-transporting units (like triazines or pyrimidines) to create bipolar host materials. ep2-bayreuth.denih.gov This bipolar character is crucial for balancing the flow of electrons and holes within the emissive layer, which enhances the probability of recombination and improves device efficiency. nih.govosti.gov For example, carbazole-substituted biphenyls have been synthesized to achieve high triplet energies (2.95-2.98 eV) and high glass transition temperatures (100-120 °C), making them suitable for blue PHOLEDs. ep2-bayreuth.de The synthesis often involves a palladium-catalyzed amination to attach carbazole (B46965) moieties to the biphenyl core, starting from a di-substituted biphenyl derivative like this compound. researchgate.net
Below is a table summarizing the performance of an OLED device using a host material derived from a substituted biphenyl precursor.
| Host Material Type | Emitter | Max. External Quantum Efficiency (EQE) | Max. Current Efficiency (CE) | Max. Power Efficiency (PE) |
| Bipolar (m-CzPym) | 4CzIPN (Green TADF) | 31.5% | 100.2 cd/A | 95.6 lm/W |
This table presents data for a high-efficiency green TADF-OLED utilizing a bipolar host material (m-CzPym), demonstrating the effectiveness of molecular design strategies that can originate from precursors like this compound. osti.gov
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from organic linkers (ligands) and inorganic nodes or organic nodes, respectively. nih.govnih.gov The properties of these materials, such as pore size, surface area, and chemical functionality, are directly determined by the geometry and functionality of the organic ligands used in their synthesis. nih.gov
This compound can be chemically modified to serve as a precursor for these ligands. Through reactions such as lithium-halogen exchange followed by carboxylation or the introduction of other coordinating groups like imidazoles or tetrazoles, the diiodo-biphenyl can be converted into a rigid, bifunctional ligand. researchgate.netrsc.org The length and rigidity of the biphenyl unit make it an excellent candidate for constructing robust frameworks with permanent porosity. The angle between the two phenyl rings and the positions of the coordinating groups dictate the resulting topology of the framework.
These frameworks have shown significant promise for applications such as gas storage and separation, and particularly for the capture of volatile iodine, a critical challenge in nuclear waste management. researchgate.netnih.gov The porous nature and the potential for functionalization of the aromatic rings within the MOF or COF structure allow for strong interactions with iodine molecules. rsc.orgnih.govrsc.org For instance, MOFs with nitrogen-rich ligands have demonstrated high iodine uptake capacities. rsc.org
| Framework | Precursor Ligand Type | Application | Iodine Uptake Capacity |
| COF-I | β-ketoenamine-linked | Li-ion battery cathode | N/A |
| TAB-COF | Thiophene-containing | Gaseous iodine capture | 2.81 g/g |
| MFM-174 | Amine-functionalized | Gaseous iodine capture | 3.91 g/g |
This table shows the iodine uptake performance of various functionalized frameworks. The synthesis of the necessary ligands for such frameworks can be envisioned starting from functionalizable precursors like this compound. rsc.orgnih.govrsc.org
In polymer chemistry, this compound can serve as a key monomer for the synthesis of conjugated polymers and complex macromolecular architectures. nist.gov The two iodine atoms provide reactive sites for polycondensation reactions, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling. nih.gov These methods allow for the formation of carbon-carbon bonds, leading to the creation of polymer chains with extended π-conjugation.
The resulting polymers, often derivatives of poly(p-phenylene), are of interest for their potential applications in organic electronics, sensors, and other advanced material contexts. The specific substitution pattern of the biphenyl monomer influences the final properties of the polymer, such as its solubility, processability, and electronic characteristics. The non-coplanar nature of the biphenyl unit can be exploited to control the polymer's morphology and prevent excessive aggregation, which is often crucial for performance in thin-film devices. Furthermore, this monomer can be incorporated into more complex architectures, such as block copolymers or graft copolymers, by combining different polymerization techniques. cmu.edu
Development of Chiral Ligands and Organocatalysts
The biphenyl unit is a privileged scaffold for the design of chiral ligands and organocatalysts due to the phenomenon of atropisomerism. When rotation around the central carbon-carbon single bond is restricted by bulky ortho substituents, the molecule can exist as stable, non-superimposable mirror images (enantiomers). nih.gov This axial chirality is a cornerstone of modern asymmetric catalysis. rsc.org
This compound is a strategic starting point for synthesizing axially chiral biphenyls. While it lacks the ortho substituents necessary for atropisomerism itself, the iodo groups at the 3 and 3' positions serve as versatile handles for subsequent chemical transformations. A common strategy involves ortho-lithiation followed by the introduction of bulky groups or the formation of a bridging ring system that locks the biphenyl into a chiral conformation. nih.gov
For example, a synthetic route can involve introducing phosphine (B1218219) oxide groups, followed by an ortho-lithiation/iodination step to place iodine atoms adjacent to the central C-C bond. nih.gov These ortho-iodinated compounds can then be used in further coupling reactions to build the final chiral ligand. Another approach is the desymmetrization of a prochiral biphenyl derivative, where a chiral reagent or catalyst distinguishes between two equivalent reactive sites, leading to an enantiomerically enriched product. elsevierpure.comnih.gov The synthesis of C2-symmetric diphosphine ligands, which are highly effective in asymmetric catalysis, often relies on the construction of an enantiomerically pure biphenyl backbone derived from such precursors. nih.govresearchgate.net
Once synthesized, these chiral biphenyl-based ligands are employed in a wide array of asymmetric transformations. rsc.org When coordinated to a transition metal center (e.g., rhodium, ruthenium, palladium), the chiral environment created by the ligand forces a reaction to proceed stereoselectively, yielding one enantiomer of the product in excess.
Biphenyl-based phosphine ligands, for instance, have proven highly effective in asymmetric hydrogenation of ketones and olefins, producing chiral alcohols and other valuable building blocks with high enantioselectivity. nih.gov Similarly, chiral biphenyl diols and their derivatives can act as ligands in asymmetric additions of organozinc reagents to aldehydes or as precursors for chiral phosphoric acid catalysts. nih.gov The modularity of these ligands, which can be traced back to the versatility of starting materials like this compound, allows for fine-tuning of the steric and electronic properties of the catalyst to optimize reactivity and enantioselectivity for a specific reaction. nih.govmdpi.comresearchgate.net
| Ligand Type | Reaction | Catalyst System | Enantiomeric Excess (ee) |
| Bridged C2-symmetric biphenyl phosphine | Asymmetric Hydrogenation of 2-(6′-methoxy-2′-naphthyl)propenoic acid | [Ru(ligand)(p-cymene)Cl]Cl | Up to 96.0% |
| Axially chiral biphenyldiol | Addition of diethylzinc (B1219324) to benzaldehyde | Ligand/Ti(OiPr)4 | Up to 99% |
This table highlights the effectiveness of chiral ligands derived from biphenyl scaffolds in achieving high enantioselectivity in key asymmetric reactions. nih.govnih.gov
Contribution to Functional Molecular Architectures and Self-Assembly Processes
This compound has emerged as a significant building block in the fields of material science and supramolecular chemistry. Its utility stems from the presence of two iodine atoms at the meta positions of the biphenyl scaffold. These iodine atoms are capable of forming strong and highly directional non-covalent interactions known as halogen bonds. This directional nature makes this compound an excellent supramolecular synthon for the programmed self-assembly of complex, functional molecular architectures.
The iodine atoms in this compound act as effective halogen bond donors. The strength of these interactions can be tuned, and they exhibit a high degree of directionality, which is crucial for the precise control required in crystal engineering. This allows for the predictable formation of one-dimensional chains, two-dimensional networks, and even complex three-dimensional structures through co-crystallization with various halogen bond acceptors.
A primary application of this compound in this context is in the formation of co-crystals with N-heterocyclic compounds. The nitrogen atoms in molecules such as pyridines and pyrazines act as potent halogen bond acceptors. The interaction between the iodine atoms of the diiodobiphenyl and the nitrogen atoms of the heterocycles leads to the formation of robust and predictable supramolecular assemblies. These interactions have been shown to direct the formation of infinite one-dimensional chains in the solid state.
Beyond simple chains, the bifunctional nature of this compound allows for the construction of more complex architectures. By employing multidentate halogen bond acceptors, it is possible to create intricate networks. The ability to systematically vary the halogen bond acceptor provides a powerful tool for tuning the resulting supramolecular architecture and, consequently, the material's properties.
The principles of halogen bonding with diiodinated aromatics are also being explored in the context of liquid crystals. The introduction of specific intermolecular interactions, such as those provided by the iodine atoms of diiodobiphenyl derivatives, can influence the mesomorphic properties of the material. While direct studies on liquid crystals incorporating this compound are not extensively documented, the foundational work on cyanobiphenyls demonstrates the importance of the biphenyl core in creating liquid crystalline phases. The directional interactions offered by the iodo-substituents could provide a novel mechanism for controlling molecular alignment in such systems.
Furthermore, dihalogenated biphenyls, including derivatives of this compound, serve as important monomers in the synthesis of porous organic polymers (POPs). These materials are characterized by high surface areas and tunable pore sizes, making them suitable for applications such as gas storage and catalysis. The rigid biphenyl unit provides structural integrity to the polymer network, while the reactive sites (often derived from the halogenated positions) allow for the polymerization process, typically through cross-coupling reactions. The resulting porous materials can exhibit significant uptake of gases like carbon dioxide.
The table below summarizes the key intermolecular interactions involving diiodinated biphenyls that are fundamental to their role in creating functional molecular architectures.
| Interaction Type | Donor Atom | Acceptor Atom/Group | Resulting Supramolecular Motif |
| Halogen Bond | Iodine | Nitrogen (e.g., in Pyridine) | Linear Chains |
| Halogen Bond | Iodine | Oxygen (e.g., in Carbonyls) | Dimers, Chains |
| Halogen Bond | Iodine | π-systems (e.g., Aromatic Rings) | T-shaped or Parallel-displaced Stacks |
| π-π Stacking | Biphenyl Rings | Biphenyl or other Aromatic Rings | Offset or Face-to-face Stacks |
The self-assembly processes guided by these interactions are not only of academic interest but also hold promise for the development of advanced materials with tailored optical, electronic, and adsorptive properties. The predictability and strength of the halogen bond make this compound a versatile and powerful tool in the supramolecular chemist's toolbox for the rational design of functional molecular solids.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3,3'-diiodo-1,1'-biphenyl derivatives for high enantiopurity?
- Methodological Answer : Utilize enantiopure precursors such as 3,3'-diiodo-1,1'-binaphthyl-2,2'-diols, which can be synthesized via established protocols. Key steps include aromatizative deoxygenation using NaI/MeSiCl in dichloromethane, which offers higher efficiency compared to acetonitrile . Reaction conditions (e.g., solvent polarity, temperature) should be systematically varied to optimize yield and stereochemical fidelity.
Q. What experimental techniques are critical for validating the structural and electronic properties of this compound-based compounds?
- Methodological Answer : Combine X-ray crystallography with Density Functional Theory (DFT) calculations to correlate experimental molecular geometries with theoretical models. For example, DFT studies on analogous organotellurium biphenyl compounds demonstrated excellent agreement with crystallographic data, validating bond lengths and angles . Supplementary techniques like / NMR and high-resolution mass spectrometry (HRMS) are essential for confirming purity and functional group integrity.
Advanced Research Questions
Q. How can researchers address contradictions between computational predictions and experimental data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from incomplete basis sets or neglected solvent effects in DFT models. To resolve these, refine computational parameters (e.g., hybrid functionals like B3LYP-D3 with dispersion corrections) and incorporate solvent-phase simulations using polarizable continuum models (PCM). Cross-validate results with spectroscopic data (e.g., UV-Vis, IR) to identify systematic errors .
Q. What strategies enable the incorporation of this compound into chiral metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer : Use sterically demanding ligands derived from this compound to stabilize lanthanide-based MOFs. For instance, bulky axially chiral ligands synthesized from this compound facilitated the exfoliation of ultrathin 2D porous nanosheets, which exhibit intrinsic porosity and potential in asymmetric catalysis . Optimize ligand-to-metal ratios and post-synthetic modifications (e.g., ion exchange) to enhance framework stability and activity.
Q. How can enantiomeric excess (ee) be quantified in atropisomeric this compound derivatives?
- Methodological Answer : Employ chiral stationary-phase HPLC or supercritical fluid chromatography (SFC) for precise ee determination. Calibrate methods using racemic mixtures and enantiopure standards. For dynamic systems, variable-temperature NMR can monitor atropisomerization kinetics, providing insights into rotational energy barriers .
Q. What protocols ensure the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated aging studies under controlled light, temperature, and humidity. Monitor degradation via LC-MS and NMR to identify decomposition pathways. For light-sensitive reactions, use amber glassware or inert atmospheres. Long-term storage recommendations include desiccated environments at 0–6°C, as suggested for structurally similar biphenyl compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
